molecular formula C26H24N2O4S2 B2555754 3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE CAS No. 892291-18-8

3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2555754
CAS No.: 892291-18-8
M. Wt: 492.61
InChI Key: OXHHCQKZYNHGOF-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N²-(4-ethoxyphenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine is a thiophene-based diamino-sulfonyl derivative characterized by three key substituents:

  • 4-Ethoxyphenylamine at position 2, providing steric bulk and modulating solubility via the ethoxy moiety.
  • 4-Methylbenzoyl group at position 5, introducing hydrophobic interactions and structural rigidity.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(4-ethoxyanilino)thiophen-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-3-32-20-15-13-19(14-16-20)28-26-25(34(30,31)21-7-5-4-6-8-21)22(27)24(33-26)23(29)18-11-9-17(2)10-12-18/h4-16,28H,3,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHHCQKZYNHGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)C)N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Thiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of Substituents: Functional groups such as benzenesulfonyl, ethoxyphenyl, and methylbenzoyl are introduced through substitution reactions.

    Final Assembly: The final compound is assembled through coupling reactions, often using catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves:

    Optimization of Reaction Conditions: To maximize yield and purity.

    Use of Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization, chromatography, and distillation.

Chemical Reactions Analysis

Condensation and Cyclization

The thiophene scaffold is typically formed via Knorr-type cyclization or Wittig reactions , followed by stepwise functionalization . For example:

  • Wittig reagent coupling between 2-mercaptobenzenemethanol and triphenylphosphine hydrobromide forms intermediate phosphonium salts.

  • Subsequent reaction with acyl chlorides (e.g., 4-methylbenzoyl chloride) under dry toluene at 110°C yields substituted thiophenes .

StepReagents/ConditionsIntermediateYieldSource
1PPh₃·HBr, CH₃CN, 82°CPhosphonium salt85%
2Acyl chloride, Et₃N, toluene, 110°CThiophene core70–78%

Sulfonylation and Amination

  • Benzenesulfonyl introduction : Electrophilic aromatic substitution (EAS) at the thiophene C3 position using benzenesulfonyl chloride in the presence of AlCl₃ .

  • Diamine formation : Sequential amination of the C2 and C4 positions with 4-ethoxyaniline under Buchwald-Hartwig coupling conditions (Pd(OAc)₂, XPhos) .

Benzenesulfonyl Group

  • Nucleophilic displacement : The sulfonyl group undergoes substitution with amines or alkoxides (e.g., K₂CO₃/DMF, 80°C) .

  • Reduction : LiAlH₄ reduces the sulfonyl group to thioether, altering electronic properties .

4-Methylbenzoyl Moiety

  • Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the benzoyl group to carboxylic acid .

  • Grignard addition : Reacts with organomagnesium reagents to form tertiary alcohols .

Ethoxyphenyl Substituent

  • Demethylation : BBr₃ in CH₂Cl₂ removes the ethoxy group, generating a phenol .

  • Halogenation : Electrophilic bromination at the para position using Br₂/FeBr₃ .

Stability and Degradation

  • Photodegradation : Exposure to UV light induces cleavage of the sulfonyl group, forming thiophene radicals .

  • Oxidative stress : H₂O₂/Fe²⁺ oxidizes the methylbenzoyl group to carboxylic acid .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling tailored modifications for target-specific applications . Future studies should explore cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance structural diversity.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the potential of thiophene derivatives, including 3-(benzenesulfonyl)-N2-(4-ethoxyphenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine, in combating viral infections. Thiophene compounds have been shown to exhibit antiviral activity against various viruses, including the Ebola virus. Specifically, modifications to the thiophene structure can enhance bioavailability and potency against viral targets .

Anticancer Activity

Thiophene derivatives are being explored for their anticancer properties. Research indicates that certain thiophene compounds can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The structural modifications present in this compound may enhance its efficacy against specific cancer types through targeted action on cellular pathways involved in tumor growth .

PDE5 Inhibition

The compound has been identified as a potential phosphodiesterase type 5 (PDE5) inhibitor. PDE5 inhibitors are primarily used to treat erectile dysfunction and pulmonary arterial hypertension. The structural characteristics of this compound suggest it could serve as an intermediate in synthesizing more potent PDE5 inhibitors, similar to vardenafil .

Organic Electronics

Thiophene compounds are integral to the development of organic semiconductors due to their electronic properties. This compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene enhances charge transport and stability in these devices, making it a valuable component in next-generation electronic materials .

Conductive Polymers

In the field of conductive polymers, thiophenes are frequently used to create materials with tunable electrical properties. The compound's unique structure allows for modifications that can optimize conductivity and mechanical properties for applications in flexible electronics and sensors .

Synthesis and Structural Insights

The synthesis of this compound involves several key steps:

  • Step 1: Formation of Thiophene Core
    The initial step typically involves creating the thiophene ring through cyclization reactions involving appropriate precursors.
  • Step 2: Functionalization
    Subsequent functionalization occurs via sulfonation and acylation reactions to introduce the benzenesulfonyl and benzoyl groups.
  • Step 3: Final Modifications
    The final steps involve attaching the ethoxy and methyl groups at specified positions on the phenyl rings to yield the target compound.

These synthetic routes are critical for optimizing yield and purity, which directly influence the compound's efficacy in applications .

Case Studies

StudyFocusFindings
Morales-Tenorio et al., 2024Antiviral ActivityDemonstrated that thiophene derivatives exhibit significant activity against pEBOV with structural modifications enhancing efficacy .
DrugBank AnalysisPDE5 InhibitionIdentified potential use as a PDE5 inhibitor with implications for erectile dysfunction treatment .
RSC AdvancesConductive PolymersExplored the use of thiophenes in developing conductive polymers for electronic applications, highlighting their importance in OLEDs .

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The target compound’s thiophene core distinguishes it from analogs such as 1,2,4-triazoles () and thiazoles (). These heterocyclic variations influence electronic properties and tautomeric behavior. For example, 1,2,4-triazoles exhibit thione-thiol tautomerism, confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) , whereas thiophene derivatives like the target compound likely retain stable diamino configurations without tautomerism.

Substituent Analysis

a) Sulfonyl Groups
  • Target Compound : Benzenesulfonyl (neutral electron-withdrawing group).
  • Analog 1 (BA98455) : 4-Methoxybenzenesulfonyl (electron-donating methoxy group enhances solubility) .
  • Analog 2 () : 4-Chlorobenzenesulfonyl and 4-methylbenzenesulfonyl (chloro group increases polarity; methyl enhances hydrophobicity) .
b) Amino Substituents
  • Target Compound : 4-Ethoxyphenylamine (ethoxy group improves lipophilicity).
  • Analog 2 () : 3-Methoxypropylamine (flexible alkyl chain increases conformational mobility) .
c) Carbonyl Groups
  • Target Compound : 4-Methylbenzoyl (hydrophobic aromatic ketone).
  • Analog 1 (BA98455) : 2H-1,3-benzodioxole-5-carbonyl (oxygen-rich bicyclic system enhances polarity) .

Molecular and Physicochemical Properties

Property Target Compound Analog 1 (BA98455) Analog 2 ()
Molecular Formula C₂₇H₂₅N₃O₃S₂ (estimated) C₂₅H₁₉FN₂O₆S₂ C₁₉H₂₀ClN₃O₄S₃
Molecular Weight ~547.6 g/mol 526.56 g/mol 557.02 g/mol
Key Functional Groups Benzenesulfonyl, 4-ethoxy 4-Methoxybenzenesulfonyl, benzodioxole Chlorobenzenesulfonyl, methylbenzenesulfonyl
Synthetic Route Likely involves Friedel-Crafts acylation and sulfonation (inferred from ) Not explicitly described Multi-step sulfonation and alkylation

Research Implications

The structural variations among these compounds suggest divergent applications:

  • Target Compound: Potential kinase or protease inhibition due to diamino-thiophene motifs.
  • Analog 1 (BA98455) : Suited for CNS-targeted therapies owing to benzodioxole’s blood-brain barrier permeability .
  • Analog 2 () : Possible antimicrobial use due to dual sulfonyl groups enhancing electrophilic reactivity .

Biological Activity

The compound 3-(benzenesulfonyl)-N2-(4-ethoxyphenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine is a thiophene derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to explore the biological activity associated with this compound, drawing from diverse sources and presenting relevant data.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a benzenesulfonyl group, an ethoxyphenyl moiety, and a methylbenzoyl group. The presence of these functional groups is significant as they can influence the compound's biological properties.

Anti-inflammatory Activity

Thiophene derivatives are known for their anti-inflammatory properties. Research indicates that compounds with similar structures have shown efficacy in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory process. For instance, studies have demonstrated that certain thiophene derivatives can reduce inflammation by blocking mast cell degranulation and inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 1: Summary of Anti-inflammatory Activities of Thiophene Derivatives

CompoundMechanism of ActionInhibition PercentageReference
Compound 4COX inhibition57% at 100 µg/mL
Compound 7LOX inhibitionBetter than PD-146176
Compound 39P2Y14 receptor antagonistIC50: 0.40 nM

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively studied. Compounds similar to This compound have shown cytotoxic effects against various cancer cell lines. For example, certain thiophene-based compounds have been reported to exhibit significant cytotoxicity by inducing apoptosis in cancer cells .

Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of thiophene derivatives on human cancer cell lines, it was found that modifications to the thiophene structure could enhance its anticancer activity. The presence of electron-donating groups was particularly beneficial in increasing potency against specific cancer types .

The mechanisms through which thiophene derivatives exert their biological effects are multifaceted:

  • Inhibition of Enzymatic Pathways : Many thiophene derivatives inhibit key enzymes involved in inflammatory pathways, such as COX and LOX enzymes.
  • Cytokine Modulation : These compounds can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation and potentially impacting tumor growth.
  • Receptor Antagonism : Some derivatives act as antagonists to specific receptors (e.g., P2Y14), which play roles in inflammatory responses and cancer progression.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(benzenesulfonyl)-N2-(4-ethoxyphenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine, and how can intermediates be optimized?

  • Methodological Answer : A multi-step synthesis approach is typically employed. First, introduce the benzenesulfonyl group via nucleophilic substitution or coupling reactions, followed by functionalization of the thiophene core. For example, demonstrates the use of sulfanyl group incorporation through thiourea intermediates under reflux conditions with catalytic acid . The ethoxyphenyl and methylbenzoyl groups can be appended using Ullmann coupling or Suzuki-Miyaura cross-coupling, as seen in for analogous triazolothiadiazines . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and reaction temperatures to improve yields.

Q. How can the compound’s structure be rigorously characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Assign peaks using 1H^1 \text{H}- and 13C^13 \text{C}-NMR, focusing on sulfonyl (δ ~7.5–8.0 ppm for aromatic protons) and ethoxy (δ ~1.3–1.5 ppm for CH3_3) groups. highlights the use of 2D NMR (COSY, HSQC) to resolve overlapping signals in sulfanyl-containing analogs .
  • X-ray Crystallography : Single-crystal diffraction (as in ’s CCDC-1441403) can confirm bond angles and dihedral angles between the thiophene and benzoyl groups .
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H]+^+) and fragment patterns.

Q. What functional groups in the compound are most reactive, and how do they influence purification strategies?

  • Methodological Answer : The benzenesulfonyl group is electron-withdrawing, making the thiophene core susceptible to nucleophilic attack. The ethoxyphenyl moiety may undergo demethylation under strong acidic/basic conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is recommended, with TLC monitoring. notes that triazole-thione analogs require careful pH control during extraction to avoid decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental spectroscopic data and predicted electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p) basis set) can model the compound’s electronic structure. For example, and compare experimental IR spectra with computed vibrational frequencies to validate bond assignments . Discrepancies in 1H^1 \text{H}-NMR chemical shifts may arise from solvent effects, which can be addressed using polarizable continuum models (PCM) in software like Gaussian .

Q. What experimental design principles should guide studies on the compound’s environmental fate and biodegradation?

  • Methodological Answer : Follow frameworks like INCHEMBIOL ( ), which emphasize:

  • Abiotic Studies : Hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation) to assess stability .
  • Biotic Studies : Use OECD 301F (ready biodegradability test) with activated sludge. Monitor metabolites via LC-MS/MS.
  • Compartmental Modeling : Predict soil-water partitioning (log KowK_{ow}) and bioaccumulation potential using EPI Suite .

Q. How can structure-activity relationship (SAR) studies be designed to explore the compound’s biological targets?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 4-ethoxy with 4-methoxy or halogens) to probe electronic effects. ’s triazolothiadiazine SAR approach is applicable .
  • In Vitro Assays : Screen against kinase panels or microbial targets, using dose-response curves (IC50_{50}) and molecular docking (AutoDock Vina) to correlate activity with structural features.
  • Data Analysis : Apply multivariate regression to identify key descriptors (e.g., Hammett σ values for substituents) linked to activity .

Data Integration and Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogous sulfonyl-containing compounds?

  • Methodological Answer :

  • Variable Screening : Use Design of Experiments (DoE) to test factors like catalyst loading (e.g., Pd(PPh3_3)4_4 vs. CuI), solvent (DMSO vs. DMF), and temperature. reports yield improvements from 45% to 72% by optimizing reaction time .
  • Side Reaction Identification : LC-MS or in-situ IR can detect intermediates (e.g., sulfonic acid byproducts), guiding additive use (e.g., molecular sieves for moisture-sensitive steps) .

Q. What strategies validate the compound’s stability under long-term storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV at 254 nm.
  • Crystallinity Assessment : Use XRD to detect amorphous content, which may accelerate degradation. ’s crystallographic data can guide polymorph screening .

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